molecular formula C10H13F2NO2S B5306620 N-butyl-2,5-difluorobenzenesulfonamide

N-butyl-2,5-difluorobenzenesulfonamide

Cat. No. B5306620
M. Wt: 249.28 g/mol
InChI Key: AWBHCSABORVBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2,5-difluorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as NBD-BSA, and it has been synthesized using different methods.

Scientific Research Applications

NBD-BSA has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for protein labeling, as well as for the detection of protein-ligand interactions. NBD-BSA has also been used to study protein folding and aggregation, as well as to investigate the structure and function of membrane proteins. Additionally, NBD-BSA has been used in the development of biosensors for the detection of various analytes, including glucose and cholesterol.

Mechanism of Action

NBD-BSA functions as a fluorescent probe due to its ability to undergo excitation and emission when exposed to light. The mechanism of action involves the binding of NBD-BSA to target proteins, resulting in changes in the fluorescence intensity. This change in fluorescence can be used to monitor protein-ligand interactions, protein folding, and aggregation.
Biochemical and Physiological Effects:
NBD-BSA has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect cell viability or induce cellular toxicity at concentrations used in scientific research. However, it is important to note that the effects of NBD-BSA may vary depending on the specific experimental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBD-BSA is its high sensitivity and specificity for protein labeling and detection. It has a relatively low background fluorescence, which makes it ideal for studying protein-ligand interactions. Additionally, NBD-BSA is relatively easy to synthesize and has a high yield. However, one limitation of NBD-BSA is that it may not be suitable for all types of proteins and experimental conditions. The binding affinity of NBD-BSA to proteins may vary, and it may not be suitable for studying proteins with low expression levels or those that require specific environmental conditions.

Future Directions

There are several future directions for the use of NBD-BSA in scientific research. One potential application is in the development of biosensors for the detection of various analytes. NBD-BSA could be used to develop biosensors for the detection of specific proteins or biomolecules. Additionally, NBD-BSA could be used in the development of new fluorescent probes for studying protein-ligand interactions and protein folding. Finally, NBD-BSA could be used in the development of new imaging techniques for studying cellular processes and disease states.
Conclusion:
In conclusion, NBD-BSA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been used as a fluorescent probe for protein labeling, as well as for the detection of protein-ligand interactions. NBD-BSA has minimal biochemical and physiological effects on cells and tissues and has several advantages and limitations for lab experiments. There are several future directions for the use of NBD-BSA in scientific research, including the development of biosensors, fluorescent probes, and imaging techniques.

Synthesis Methods

NBD-BSA can be synthesized using different methods, including the reaction of 2,5-difluorobenzenesulfonyl chloride with butylamine. Another method involves the reaction of 2,5-difluorobenzenesulfonamide with n-butyl lithium in tetrahydrofuran. The yield of NBD-BSA using these methods is relatively high, and the purity can be improved through recrystallization.

properties

IUPAC Name

N-butyl-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO2S/c1-2-3-6-13-16(14,15)10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBHCSABORVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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